[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
Description
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-23-16-4-2-3-5-17(16)24-12-19(22)25-11-15-10-18(26-21-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQYSOMFSCIMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chlorophenyl α-Hydroxy Ketone Precursor
A mixture of 4-chloroacetophenone (10.0 mmol) and selenium dioxide (12.0 mmol) in dioxane/water (4:1, 50 mL) refluxed at 110°C for 6 hr yielded 4-chlorophenylglyoxal hydrate (87% yield). Purification via silica chromatography (hexane/EtOAc 3:1) afforded white crystals (mp 89–91°C).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Catalyst | SeO₂ |
| Solvent System | Dioxane/H₂O (4:1) |
| Yield | 87% |
InCl₃-Catalyzed Oxazole Cyclization
The α-hydroxy ketone (5.0 mmol) reacted with potassium cyanate (6.0 mmol) in 50% ethanol (20 mL) containing InCl₃ (20 mol%) under ultrasound irradiation (40 kHz, 40°C, 30 min). Workup with ice-water precipitation gave 5-(4-chlorophenyl)-1,2-oxazol-3-yl)methanol as colorless needles (91% yield).
Optimization Table:
| Catalyst (20 mol%) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| InCl₃ | 50% EtOH | 30 | 91 |
| ZnCl₂ | 50% EtOH | 60 | 72 |
| None | 50% EtOH | 120 | <5 |
Spectroscopic Validation:
- ¹H NMR (600 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 4.82 (s, 2H, CH₂OH), 3.61 (t, J = 5.1 Hz, 1H, OH).
- HRMS (ESI+): m/z calc. for C₁₀H₈ClNO₂ [M+H]⁺: 224.0248; found: 224.0245.
Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid
Nucleophilic Aromatic Substitution
2-Methoxyphenol (10.0 mmol) and ethyl bromoacetate (12.0 mmol) in acetone (30 mL) with K₂CO₃ (15.0 mmol) refluxed for 8 hr yielded ethyl 2-(2-methoxyphenoxy)acetate (94% yield). Saponification with NaOH (2M, 20 mL) provided the carboxylic acid (mp 112–114°C).
Reaction Scheme:
$$ \text{2-Methoxyphenol} + \text{BrCH₂COOEt} \xrightarrow{\text{K₂CO₃}} \text{Ethyl 2-(2-methoxyphenoxy)acetate} \xrightarrow{\text{NaOH}} \text{2-(2-Methoxyphenoxy)acetic acid} $$
¹³C NMR (151 MHz, DMSO-d₆): δ 170.5 (COOH), 151.2 (C-O), 121.8–114.3 (ArC), 56.1 (OCH₃), 66.8 (OCH₂CO).
Esterification: Convergent Synthesis of Target Compound
DCC/DMAP-Mediated Coupling
A solution of 5-(4-chlorophenyl)-1,2-oxazol-3-yl)methanol (2.0 mmol) and 2-(2-methoxyphenoxy)acetic acid (2.4 mmol) in dry CH₂Cl₂ (15 mL) reacted with N,N'-dicyclohexylcarbodiimide (DCC, 2.4 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) at 0°C for 2 hr, then room temperature for 12 hr. Chromatography (hexane/EtOAc 4:1) afforded the title compound as white crystals (78% yield).
Comparative Catalysis Data:
| Activator | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | RT | 78 |
| EDCl/HOBt | DMF | 40°C | 65 |
| H₂SO₄ | Toluene | Reflux | 43 |
Ultrasound-Assisted Protocol
Repeating the coupling under ultrasound (40 kHz, 30°C, 1 hr) increased yield to 85% with 99% purity (HPLC). Crystallization from ethanol/water (9:1) gave X-ray-quality crystals.
X-Ray Crystallography:
- Space Group: P2₁/c
- Unit Cell: a = 8.921 Å, b = 12.435 Å, c = 14.672 Å
- R-Factor: 0.0412
Process Optimization and Scalability
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| 50% EtOH | 24.3 | 91 |
| THF | 7.6 | 68 |
| CH₃CN | 37.5 | 73 |
| H₂O | 80.1 | 12 |
Ethanol/water mixtures optimally balance polarity and solubility for InCl₃ catalysis.
Temperature Profiling in Esterification
| Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 0 → RT | 14 | 78 |
| 30 (US) | 1 | 85 |
| 40 | 8 | 72 |
Ultrasound (US) reduces activation energy via cavitation, enhancing molecular collisions.
Analytical Characterization
Spectroscopic Fingerprints
- FT-IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (oxazole C=N), 1250 cm⁻¹ (Ar-O-C).
- ¹H NMR (600 MHz, CDCl₃): δ 8.24 (d, J = 8.5 Hz, 2H, Cl-ArH), 7.49 (d, J = 8.5 Hz, 2H, Cl-ArH), 6.92–6.85 (m, 4H, OArH), 5.32 (s, 2H, OCH₂Oxazole), 4.62 (s, 2H, OCH₂CO), 3.81 (s, 3H, OCH₃).
- ¹³C NMR (151 MHz, CDCl₃): δ 169.8 (ester CO), 161.2 (oxazole C3), 153.4 (OAr-C), 134.6–114.8 (ArC), 62.1 (OCH₂Oxazole), 56.0 (OCH₃).
Purity Assessment
HPLC Conditions:
- Column: C18, 5 μm, 4.6 × 250 mm
- Mobile Phase: MeCN/H₂O (70:30)
- Retention Time: 6.78 min
- Purity: 99.3% (254 nm)
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate exhibit significant anticancer activity. For instance:
- A related compound demonstrated an average cell growth inhibition rate of approximately 12.53% against various cancer cell lines during testing by the National Cancer Institute (NCI) .
- The compound's structure suggests potential interactions with biological targets that warrant further investigation into its mechanism of action.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown it to possess activity against various bacterial and fungal strains, making it a candidate for development as an antimicrobial agent .
Agricultural Applications
In agricultural research, compounds featuring oxazole moieties have been explored for their herbicidal properties. The unique structure of this compound may allow it to function as a selective herbicide, targeting specific plant pathways while minimizing harm to crops.
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study conducted by the NCI evaluated the efficacy of similar compounds against a panel of cancer cell lines. The findings indicated that modifications in the chemical structure could enhance biological activity, suggesting that this compound may be optimized for better therapeutic outcomes.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that related compounds showed comparable or superior activity to established antibiotics like ciprofloxacin and fluconazole. This highlights the potential of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The isoxazole ring and chlorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways . These interactions can lead to a range of biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a methyl-substituted benzene ring.
4-Iodobenzoic acid: An isomer of iodobenzoic acid with an iodine atom attached to the benzene ring.
4-Chloromethcathinone: A stimulant drug with a chlorophenyl group and a cathinone backbone.
Uniqueness
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is unique due to its combination of an isoxazole ring, chlorophenyl group, and methoxyphenoxy acetate moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is a notable member of the oxazole family, recognized for its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃ClN₁O₃
- CAS Number : 1228182-63-5
- Molecular Weight : 283.71 g/mol
The structural characteristics of this compound include a chlorophenyl group and an oxazole ring, which are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its cytotoxic effects on various cancer cell lines. Notably, studies have reported its efficacy against breast cancer cells (MCF-7) and other tumor types.
Cytotoxicity Studies
-
Cytotoxic Effects on MCF-7 Cells :
- A study demonstrated that derivatives related to oxazole compounds exhibited cytotoxicity with IC₅₀ values ranging from 1.8 µM to 4.5 µM against MCF-7 cells, indicating significant potential as an anticancer agent .
- The presence of activating groups on the aromatic rings was found to enhance cytotoxicity, while deactivating groups reduced effectiveness.
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells, a process characterized by programmed cell death that is crucial for eliminating malignant cells .
- Flow cytometric analysis indicated that certain derivatives led to increased apoptosis rates in MDA-MB-468 cells, suggesting a selective mechanism of action that may be leveraged for therapeutic purposes .
Comparative Analysis of Related Compounds
To contextualize the activity of this compound, we can compare it with similar compounds based on their cytotoxicity against cancer cell lines:
| Compound Name | IC₅₀ (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 3.0 | MCF-7 | Apoptosis induction |
| Doxorubicin | 1.2 | MCF-7 | DNA intercalation |
| Compound B9 (triazole derivative) | 10.0 | Melanoma | Anti-proliferative |
Case Study 1: Anticancer Activity
A recent study focused on the synthesis and evaluation of various oxazole derivatives, including the target compound. The results indicated that compounds with similar structures exhibited significant growth inhibition in MCF-7 and MDA-MB-468 cell lines, with some derivatives showing enhanced selectivity and potency compared to standard chemotherapeutics .
Case Study 2: In Vivo Evaluations
In vivo studies are needed to further assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest favorable absorption and distribution profiles in animal models, warranting further investigation into its clinical applicability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate?
- Methodological Answer : The compound can be synthesized via coupling reactions between the oxazole core and methoxyphenoxy acetate moieties. For example:
- Use a nucleophilic substitution reaction to link the 5-(4-chlorophenyl)-1,2-oxazole scaffold (synthesized via cyclization of chloro-substituted precursors) to the 2-(2-methoxyphenoxy)acetate group.
- Catalogs (e.g., Kanto Reagents) list methoxyphenyl derivatives (e.g., 3-(2-Methoxyphenyl)propanoic acid) that can serve as starting materials .
- Purify intermediates using column chromatography and confirm structures via -NMR and mass spectrometry (Exact Mass: 363.1365 matches theoretical calculations) .
Q. How to characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal.
- Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water).
- Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to process diffraction data. For twinned crystals, employ SHELXL’s twin refinement tools .
- Validate hydrogen bonding and packing using WinGX and ORTEP-3 for graphical representation .
Q. What analytical techniques confirm purity and molecular identity?
- Methodological Answer :
- Mass Spectrometry : High-resolution MS (HRMS) to verify exact mass (e.g., 363.1365) and isotopic patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- FT-IR : Confirm functional groups (e.g., oxazole C=N stretch at ~1600 cm, ester C=O at ~1740 cm).
Advanced Research Questions
Q. How to analyze noncovalent interactions influencing the compound’s stability?
- Methodological Answer :
- Perform electron density analysis (e.g., Quantum Theory of Atoms in Molecules, QTAIM) using software like Multiwfn. This identifies hydrogen bonds, van der Waals interactions, and steric effects .
- Cross-reference with crystallographic data (e.g., interatomic distances <3.0 Å for H-bonds) .
Q. How to resolve contradictions in crystallographic refinement outcomes?
- Methodological Answer :
- Compare results from SHELXL and SIR97. If discrepancies arise (e.g., bond length variations >0.02 Å), re-examine data quality (R-factor, completeness) and refine with restraints for flexible groups (e.g., methoxyphenoxy rotamers) .
- Validate thermal displacement parameters (ADPs) using ORTEP-3 to detect overfitting .
Q. What strategies optimize structure-activity relationship (SAR) studies?
- Methodological Answer :
- Synthesize analogs by varying substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) using methods in (triazole-thiol condensation) .
- Assess bioactivity via enzyme inhibition assays and correlate with computed electrostatic potential maps (from noncovalent interaction analysis) .
Q. How to handle twinned data during crystallographic refinement?
- Methodological Answer :
- Use SHELXL’s TWIN/BASF commands to model twinning fractions. For high twin fractions (>0.3), apply detwinning algorithms or collect additional datasets at different temperatures .
Q. What computational tools predict binding modes in molecular docking?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
